19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-
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Overview
Description
19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-: is a synthetic steroidal compound known for its progestogenic activity. It is a derivative of 19-norprogesterone and is often referred to as gestonorone caproate. This compound is used in various medical and scientific applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- involves several steps. One common method starts with 19-norprogesterone as the precursor. The key steps include the esterification of the 17-hydroxy group with hexanoic acid to form the hexanoate ester. This reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 19-norpregn-4-ene-3,20-dione, while reduction can produce 19-norpregn-4-ene-3,20-diol .
Scientific Research Applications
Chemistry: In chemistry, 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is used as a precursor for the synthesis of other steroidal compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the effects of progestogens on cellular processes. It is often used in experiments to investigate hormone receptor interactions and signal transduction pathways .
Medicine: Medically, 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is used as a progestin in hormone replacement therapy and contraceptives. Its ability to mimic the effects of natural progesterone makes it useful in treating conditions such as endometriosis and menstrual disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension .
Comparison with Similar Compounds
19-Norprogesterone: A close analogue lacking the C19 methyl group.
Norethisterone: An orally active progestin derived from 19-norprogesterone.
Nomegestrol acetate: A derivative with reduced mineralocorticoid activity
Uniqueness: 19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]- is unique due to its specific ester group, which enhances its stability and bioavailability. Its partial agonist activity at the mineralocorticoid receptor also distinguishes it from other progestins, providing a unique profile of biological effects .
Properties
Molecular Formula |
C26H38O4 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26?/m0/s1 |
InChI Key |
XURCMZMFZXXQDJ-FYIKFISTSA-N |
Isomeric SMILES |
CCCCCC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C |
Origin of Product |
United States |
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